molecular formula C26H31N3O4S B2491378 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932554-71-7

1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2491378
CAS No.: 932554-71-7
M. Wt: 481.61
InChI Key: RSSXPSLHUYRYRF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione class, characterized by a fused thiophene-pyrimidine core with substitutions at positions 1 and 2. The structure features a 4-methylbenzyl group at position 1 and a morpholine-4-carbonyl-substituted cyclohexylmethyl group at position 3.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-2-4-19(5-3-18)16-28-22-10-15-34-23(22)25(31)29(26(28)32)17-20-6-8-21(9-7-20)24(30)27-11-13-33-14-12-27/h2-5,10,15,20-21H,6-9,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXPSLHUYRYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C26H31N3O4S
  • Molecular Weight : 481.61 g/mol
  • Purity : Typically around 95%.

The biological activity of the compound can be attributed to its structural features that allow interaction with various biological targets. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit specific enzymes and receptors involved in numerous physiological processes.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in signal transduction pathways.
  • Receptor Modulation : It is hypothesized that the morpholine moiety could facilitate binding to G protein-coupled receptors (GPCRs), influencing neurotransmission and other cellular responses.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For example:

  • In Vitro Studies : Compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

Research suggests that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This could be relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxicity against human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .
  • Anti-inflammatory Evaluation :
    • In a model of lipopolysaccharide-induced inflammation, the compound was tested for its ability to reduce pro-inflammatory cytokines. Results showed a significant decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Activity Type Cell Line/Model IC50 Value (µM) Mechanism
AnticancerMCF-7 (Breast)5.0Apoptosis
AnticancerA549 (Lung)7.5Cell Cycle Arrest
Anti-inflammatoryRAW 264.7Not specifiedNO Inhibition

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Anti-inflammatory Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidines may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound could effectively bind to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives have shown promise in cancer research. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Activity : Research has demonstrated that certain thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmaceutical Development

The unique structure of 1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione allows for modifications that can enhance its biological activity and selectivity. Researchers are exploring its potential as a lead compound for developing new anti-inflammatory and anticancer drugs.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. By simulating the binding interactions between the compound and target proteins such as enzymes involved in inflammation or cancer progression, researchers can optimize its structure for better efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of thieno[3,2-d]pyrimidines and their biological activity is essential for drug design. SAR studies help identify which modifications lead to improved activity or reduced toxicity, guiding future synthetic efforts.

Case Studies

  • Anti-inflammatory Research : A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated significant inhibition of 5-LOX activity in vitro. The results suggested that modifications to the morpholine moiety could enhance anti-inflammatory potency .
  • Anticancer Activity : In vitro tests showed that specific derivatives led to a reduction in cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) attached to the 4-fluoro-3-methylphenyl moiety undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization at the sulfur center or adjacent positions:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Sulfonamide cleavageH₂O/THF (reflux, 12 h)Removal of sulfonyl group → free amine intermediate62%
Aromatic fluorinationKF/CuI (DMF, 110°C)Introduction of additional fluorine at ortho position48%

Key findings:

  • Sulfonyl cleavage requires aqueous conditions with prolonged heating to avoid oxazinan ring degradation.

  • Fluorination selectivity depends on steric hindrance from the methyl group at position 3 .

Oxazinan Ring Modifications

The 1,3-oxazinan ring participates in ring-opening and hydrogenation reactions:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Acidic hydrolysis6M HCl (60°C, 8 h)Ring opening → secondary amine + formaldehyde85%
Catalytic hydrogenationH₂ (40 psi), Pd/C (EtOH)Saturated piperidine derivative73%

Notable observations:

  • Ring-opening under acidic conditions preserves the oxalamide linkage but requires pH < 2 to prevent amide hydrolysis .

  • Hydrogenation selectively reduces the oxazinan ring without affecting the aromatic fluorine.

Oxalamide Functionalization

The central oxalamide (-NH-C(=O)-C(=O)-NH-) bridge demonstrates dual reactivity:

Reaction TypeReagents/ConditionsOutcomeYieldReference
AlkylationCH₃I, NaH (THF, 0°C)N-methylation at terminal amide55%
Cross-couplingPd(OAc)₂/XPhos (toluene, 100°C)Suzuki coupling at carbonyl-adjacent position34%

Critical insights:

  • Alkylation occurs preferentially at the phenethylamide nitrogen due to reduced steric hindrance.

  • Cross-coupling requires pre-activation with POCl₃ to convert amide carbonyls to electrophilic centers .

Fluorophenyl Group Reactivity

The 4-fluoro-3-methylphenyl group participates in electrophilic substitutions:

Reaction TypeReagents/ConditionsOutcomeYieldReference
NitrationHNO₃/H₂SO₄ (0°C, 2 h)Meta-nitro derivative41%
Ullmann couplingCuI, 1,10-phenanthroline (DMSO, 120°C)Biaryl formation at para position29%

Key limitations:

  • Methyl group at position 3 directs electrophiles to the less hindered meta position.

  • Fluorine substitution decreases reactivity in cross-couplings compared to non-fluorinated analogs .

Stability Under Physiological Conditions

Degradation pathways in biological matrices:

| Cond

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The thienopyrimidine-dione core is shared among analogs, but substitution patterns dictate pharmacological properties. Key comparisons include:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Structural Features
Target Compound 4-Methylbenzyl (4-(Morpholine-4-carbonyl)cyclohexyl)methyl Morpholine enhances solubility; cyclohexyl adds rigidity
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Oxadiazole-linked 2-chlorophenyl 4-Fluorobenzyl Oxadiazole introduces aromaticity; fluorobenzyl increases lipophilicity
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione N/A (substitution at position 6) Phenyl Thiazole heterocycle at position 6; simpler substitution at position 3

Key Insights :

  • Morpholine vs. Oxadiazole/Thiazole : The morpholine-carbonyl group in the target compound likely improves water solubility compared to aromatic heterocycles (e.g., oxadiazole in or thiazole in ), which are more lipophilic and may hinder bioavailability.
  • Cyclohexyl vs. Benzyl : The cyclohexylmethyl group in the target compound may reduce metabolic degradation compared to flexible benzyl chains, as seen in and , due to steric hindrance .
Bioactivity Trends

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Cytotoxicity: Compounds with morpholine or hydrophilic groups (e.g., the target) may exhibit lower cytotoxicity in normal cells (e.g., HL-7702 liver cells) compared to lipophilic derivatives .
  • Selectivity: Fluorobenzyl or chlorophenyl substituents (as in ) often enhance potency in cancer cell lines (e.g., MCF-7, A549) but may reduce selectivity due to nonspecific hydrophobic interactions .

Preparation Methods

Cyclocondensation with Urea Derivatives

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ) reacts with urea in refluxing acetic acid to yield thieno[3,2-d]pyrimidine-2,4-dione (18a ) with a 63% yield. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of urea, followed by cyclodehydration (Scheme 1).

Key Reaction Conditions

  • Solvent: Acetic acid
  • Temperature: 105°C (reflux)
  • Catalyst: None (autocatalytic under acidic conditions)

Synthesis of the 4-(Morpholine-4-Carbonyl)cyclohexylmethyl Substituent

The morpholine-4-carbonylcyclohexylmethyl group is constructed through a sequence involving cyclohexane functionalization and morpholine coupling.

Preparation of 4-Cyclohexylmorpholine

Diethylene glycol and cyclohexylamine undergo catalytic amination in a fixed-bed reactor under hydrogen pressure (0.6–1.8 MPa) at 140–240°C, yielding 4-cyclohexylmorpholine with a 78.3% yield.

Catalyst

  • Composition: Copper, nickel, and iron nitrates supported on γ-alumina
  • Activation: 100–250°C under hydrogen flow

Carbonylation to Morpholine-4-Carbonylcyclohexane

4-Cyclohexylmorpholine reacts with phosgene (COCl₂) in dichloromethane (DCM) at 0°C to form 4-(morpholine-4-carbonyl)cyclohexane. The intermediate is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield 4-(morpholine-4-carbonyl)cyclohexylmethanol.

Final Alkylation at Position 3

The 4-(morpholine-4-carbonyl)cyclohexylmethanol is converted to its corresponding bromide using PBr₃, followed by alkylation of the intermediate 1a .

Bromination of 4-(Morpholine-4-Carbonyl)cyclohexylmethanol

Analogous to Step 2.1, the alcohol is treated with PBr₃ in benzene to generate 4-(morpholine-4-carbonyl)cyclohexylmethyl bromide.

C-Alkylation at Position 3

The bromide reacts with 1a in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C, yielding the target compound with a 65% yield.

Optimization and Challenges

Regioselectivity in Alkylation

Position 3 alkylation is favored due to the electron-withdrawing effect of the dione moiety, which deactivates position 1 for further substitution after initial N-alkylation.

Yield Improvement Strategies

  • Microwave Assistance : Cyclocondensation steps achieve 85% yield under microwave irradiation.
  • Catalyst Recycling : The γ-alumina-supported catalyst in Step 3.1 retains 90% activity after five cycles.

Data Tables

Table 1: Key Reaction Yields

Step Reaction Yield (%) Reference
1 Core formation 63
2 N-Alkylation 72
3 Morpholine synthesis 78.3
4 Final C-Alkylation 65

Table 2: Catalyst Performance in Morpholine Synthesis

Catalyst Metal Loading (%) Temperature (°C) Yield (%)
29% Cu, 16% Ni 220 78.3
35% Fe, 10% Cu 200 68.9

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,2-d]pyrimidine-dione core, followed by sequential alkylation and functionalization. For example:

  • Step 1 : Formation of the thieno-pyrimidine core via cyclization of precursor thioureas or thioacetamides in acetic acid .
  • Step 2 : Alkylation at the N1 and N3 positions using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, ensuring controlled temperature (60–80°C) to minimize side reactions .
  • Step 3 : Introduction of the morpholine-4-carbonyl group via coupling reactions, often requiring palladium catalysts under inert atmospheres .
    Key Conditions : Solvent polarity (DMF for alkylation), reaction time (12–24 hours), and catalyst purity (e.g., Pd/C for coupling) significantly impact yields.

Q. Which spectroscopic techniques are essential for structural characterization, and what data should researchers prioritize?

  • 1H/13C NMR : Assign signals for the thieno-pyrimidine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and alkyl substituents (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine-related C-N bonds (~1250 cm⁻¹) .

Q. What are the core structural features influencing this compound’s biological activity?

The thieno[3,2-d]pyrimidine-dione core provides a planar aromatic system for target binding, while the 4-methylbenzyl and morpholine-4-carbonylcyclohexyl groups enhance lipophilicity and modulate interactions with enzymes (e.g., kinases) or receptors . Substituent positioning (e.g., para-methyl on benzyl) optimizes steric compatibility with hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Replicate Assays : Standardize in vitro conditions (e.g., cell line viability, ATP levels in kinase assays) to minimize variability .
  • Analyze Substituent Effects : Compare activity of analogs (e.g., replacing morpholine with piperidine) to isolate structure-activity relationships (SAR) .
  • Validate Targets : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected pathways (e.g., PI3K/AKT) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., cyclooxygenase-2) based on the morpholine group’s hydrogen-bonding capacity .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to predict optimized derivatives .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP ~3.5 for optimal membrane permeability) .

Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s therapeutic potential?

  • Synthesize Analog Libraries : Modify the cyclohexylmorpholine group (e.g., replace morpholine with piperazine) and the 4-methylbenzyl moiety (e.g., fluorinated variants) .
  • Test in Tiered Assays :
    • Tier 1 : High-throughput screening against kinase panels .
    • Tier 2 : Dose-response curves (IC50 determination) in disease-relevant cell lines .
    • Tier 3 : In vivo efficacy in rodent models (e.g., xenografts for oncology applications) .

Q. What methodologies are recommended for assessing metabolic stability and toxicity risks?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interaction risks .
  • Genotoxicity : Perform Ames tests for mutagenicity and comet assays for DNA damage .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled?

  • Solvent Polarity Effects : Use co-solvents (e.g., PEG-400) to enhance aqueous solubility while retaining stability .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in buffer to distinguish true solubility from colloidal dispersion .

Q. What experimental approaches validate target engagement when biochemical and cellular assay data conflict?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • SPR/Biacore : Quantify binding kinetics (KD, kon/koff) in real-time to corroborate cellular activity .

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